1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene
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Overview
Description
1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene is an organic compound that features a bromopropyl group, a fluoro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene typically involves the bromination of 4-fluoro-3-nitrobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or NaBH4 in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of 1-(3-aminopropyl)-4-fluoro-3-nitrobenzene.
Oxidation: Formation of 1-(3-carboxypropyl)-4-fluoro-3-nitrobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of functional materials, including polymers and surface coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropyl)-3-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and applications.
1-(3-Chloropropyl)-4-fluoro-3-nitrobenzene: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-3-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-3-4-8(11)9(6-7)12(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
OHOCOVSBMKERAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])F |
Origin of Product |
United States |
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